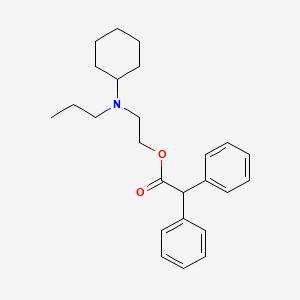
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is an organic compound with the molecular formula C8H4O2. It is a derivative of cyclohexadiene-1,4-dione, where an ethynyl group is attached to the second carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) typically involves the reaction of cyclohexadiene-1,4-dione with an ethynylating agent under controlled conditions. One common method is the use of ethynyl magnesium bromide in a Grignard reaction, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other ethynylation techniques, followed by purification processes such as recrystallization or chromatography to obtain high-purity 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexadiene-1,4-dione derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiproliferative agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) involves its interaction with cellular targets, leading to various biological effects. It can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells. The compound may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Cyclohexadiene-1,4-dione, 2-phenyl-
- 2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-hydroxy-
- 2,5-Cyclohexadiene-1,4-dione, 2,5-bis(dimethylamino)-
Comparison: 2,5-Cyclohexadiene-1,4-dione, 2-ethynyl-(9CI) is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. Compared to its phenyl or chloro-hydroxy derivatives, the ethynyl group provides different electronic properties and reactivity patterns, making it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H4O2 |
|---|---|
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
2-ethynylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H4O2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H |
InChI-Schlüssel |
DSWNYIKPLMHHFE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)

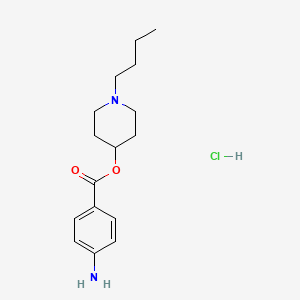
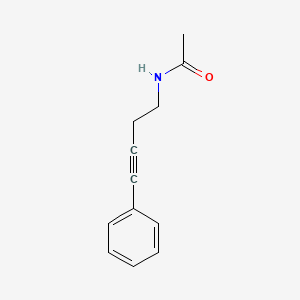
![6-Bromo-2,2-spirocycloheptane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13806416.png)
![1,2-Dihydroazeto[1,2-a]benzimidazole](/img/structure/B13806420.png)
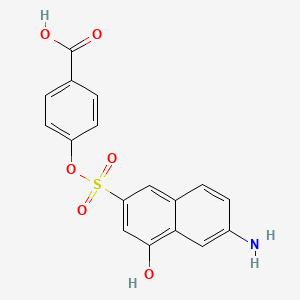
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)

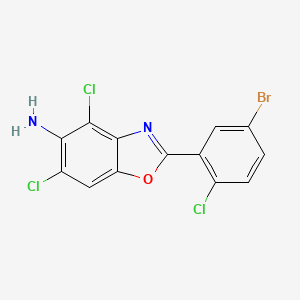
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)

